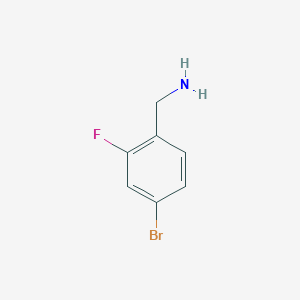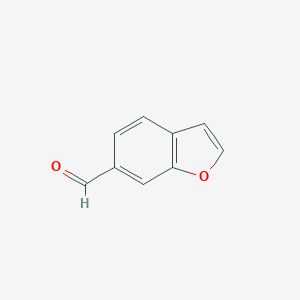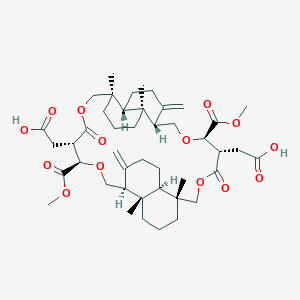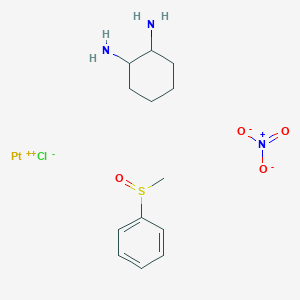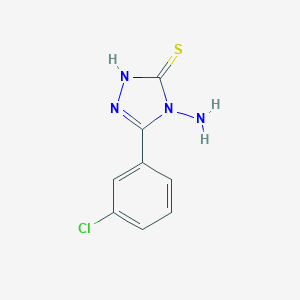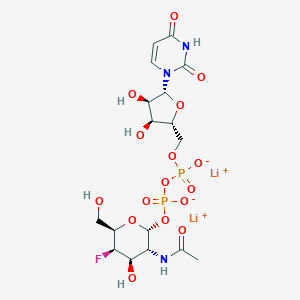
Udp-adfg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-ADFG, also known as uridine diphosphate-activated fluorescent glucose, is a fluorescent glucose analogue that has been widely used as a tool for studying glucose metabolism. This compound has been used in various scientific research applications, including metabolic imaging, glucose uptake assays, and glucose transport studies.
Scientific Research Applications
UDP-ADFG has been widely used in scientific research applications. One of the primary applications of this compound is metabolic imaging, which allows researchers to visualize glucose uptake and metabolism in living cells and tissues. This compound has also been used in glucose uptake assays to measure glucose uptake in cells and tissues. Additionally, this compound has been used in glucose transport studies to investigate the mechanisms of glucose transport across cell membranes.
Mechanism of Action
UDP-ADFG is a fluorescent glucose analogue that is taken up by cells via glucose transporters. Once inside the cell, this compound is phosphorylated by hexokinase to form this compound-6-phosphate, which cannot be further metabolized. The fluorescence of this compound is quenched when it is phosphorylated, allowing researchers to measure the amount of this compound uptake and metabolism in cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on cellular metabolism and physiology. Studies have shown that this compound is taken up and metabolized similarly to glucose, and does not significantly alter cellular metabolism or physiology.
Advantages and Limitations for Lab Experiments
One of the primary advantages of UDP-ADFG is its ability to visualize glucose uptake and metabolism in living cells and tissues. Additionally, this compound is a non-radioactive alternative to traditional glucose uptake assays, which use radioactive glucose analogues. However, this compound has some limitations. For example, this compound is not metabolized beyond this compound-6-phosphate, which may limit its usefulness in investigating downstream metabolic pathways.
Future Directions
There are several future directions for UDP-ADFG research. One area of research is the development of new fluorescent glucose analogues with improved properties, such as increased uptake or sensitivity. Another area of research is the application of this compound in disease models, such as cancer or diabetes, to investigate glucose metabolism in these conditions. Additionally, this compound may be used in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), to provide a more comprehensive understanding of glucose metabolism in vivo.
In conclusion, this compound is a fluorescent glucose analogue that has been widely used in scientific research applications. Its ability to visualize glucose uptake and metabolism in living cells and tissues has made it a valuable tool for investigating glucose metabolism. While this compound has some limitations, its potential for future research in disease models and in combination with other imaging techniques is promising.
Synthesis Methods
UDP-ADFG is synthesized by reacting this compound diphosphate (UDP) with a fluorescent glucose analogue, such as 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose). The reaction yields this compound, which is purified using high-performance liquid chromatography (HPLC).
properties
CAS RN |
120596-20-5 |
|---|---|
Molecular Formula |
C17H24FLi2N3O16P2 |
Molecular Weight |
621.3 g/mol |
IUPAC Name |
dilithium;[(2R,3R,4R,5R,6R)-3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26FN3O16P2.2Li/c1-6(23)19-11-13(26)10(18)7(4-22)35-16(11)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(24)20-17(21)28;;/h2-3,7-8,10-16,22,25-27H,4-5H2,1H3,(H,19,23)(H,29,30)(H,31,32)(H,20,24,28);;/q;2*+1/p-2/t7-,8-,10+,11-,12-,13+,14-,15-,16-;;/m1../s1 |
InChI Key |
OTBRGDFQLVWGHJ-XQVCRSSRSA-L |
Isomeric SMILES |
[Li+].[Li+].CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
Canonical SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
synonyms |
UDP-ADFG uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl)diphosphate uridine 5'-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



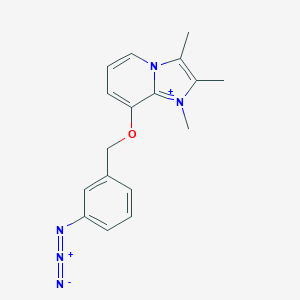
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)

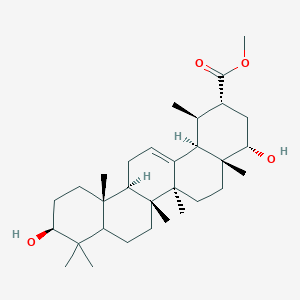
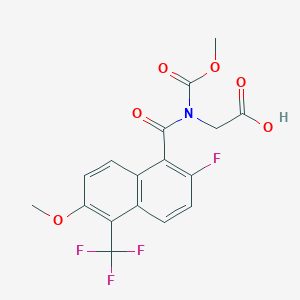
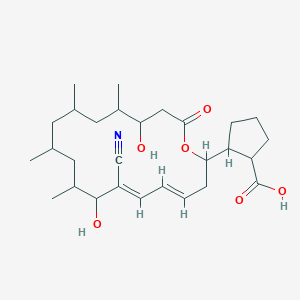
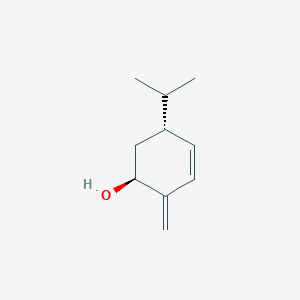
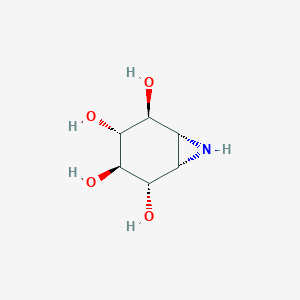
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
